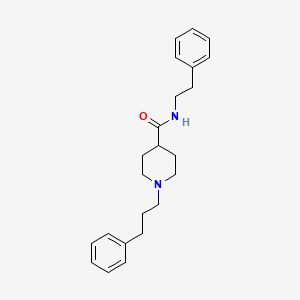![molecular formula C17H17ClN2O3S B12451051 2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B12451051.png)
2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA is an organosulfur compound that belongs to the thiourea class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA typically involves the reaction of 2-(4-chlorophenyl)acetyl chloride with 2,5-dimethoxyaniline to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and may require the presence of a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps, such as recrystallization or chromatography, to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or immune response, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- 1-[2-(4-METHOXYPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA
- 1-[2-(4-BROMOPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA
- 1-[2-(4-FLUOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA
Uniqueness
1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA is unique due to the presence of the 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C17H17ClN2O3S |
|---|---|
分子量 |
364.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C17H17ClN2O3S/c1-22-13-7-8-15(23-2)14(10-13)19-17(24)20-16(21)9-11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3,(H2,19,20,21,24) |
InChIキー |
LIWMXVYPAPMKNQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


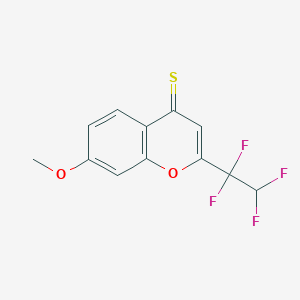
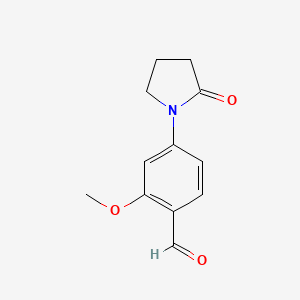

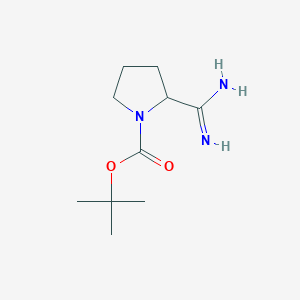
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12450993.png)
![Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12451000.png)
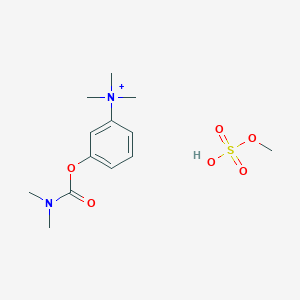

![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12451014.png)
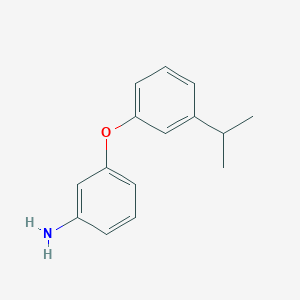

![Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate](/img/structure/B12451038.png)
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B12451057.png)
